4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride

描述

Introduction to 4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride

Chemical identity and nomenclature

This compound is systematically identified through multiple nomenclature systems and chemical identifiers that reflect its complex heterocyclic structure. The compound is registered under the Chemical Abstracts Service number 1797548-50-5, providing a unique identifier for chemical databases and regulatory purposes. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, which systematically describes the substitution pattern on both the pyridine and piperazine ring systems.

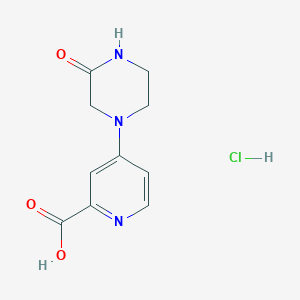

The molecular structure consists of a pyridine ring bearing a carboxylic acid group at the 2-position and a substituted piperazine moiety at the 4-position. The piperazine component contains a ketone functionality at the 3-position, creating the characteristic 3-oxopiperazin-1-yl substituent. The hydrochloride salt form indicates protonation of a basic nitrogen center, typically occurring at the piperazine nitrogen atoms, which enhances the compound's solubility and stability characteristics.

Alternative systematic names include 2-Pyridinecarboxylic acid, 4-(3-oxo-1-piperazinyl)-, hydrochloride (1:1), reflecting the Chemical Abstracts nomenclature convention. The compound also appears in various chemical databases under multiple synonyms, including the simplified designation this compound, which maintains clarity while accommodating different nomenclature preferences across scientific literature.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 1797548-50-5 |

| Molecular Formula | C₁₀H₁₂ClN₃O₃ |

| Molecular Weight | 257.674 g/mol |

| International Chemical Identifier | InChI=1S/C10H11N3O3.ClH/c14-9-6-13(4-3-12-9)7-1-2-11-8(5-7)10(15)16;/h1-2,5H,3-4,6H2,(H,12,14)(H,15,16);1H |

| International Chemical Identifier Key | FFRPWJOISCOURO-UHFFFAOYSA-N |

| ChemSpider Identification | 34212959 |

The structural complexity of this compound reflects the sophisticated approach to heterocyclic design that characterizes contemporary medicinal chemistry. The integration of two distinct heterocyclic frameworks within a single molecule demonstrates the evolution from simple heterocyclic compounds to complex hybrid structures that can potentially exhibit enhanced or complementary biological activities.

Historical development in heterocyclic chemistry

The development of this compound represents the culmination of more than two centuries of advances in heterocyclic chemistry, building upon foundational discoveries that established the importance of nitrogen-containing ring systems in pharmaceutical science. The historical trajectory of heterocyclic chemistry began in the early 1800s with the isolation of simple heterocyclic compounds from natural sources, establishing the groundwork for the sophisticated synthetic approaches that enable the creation of complex hybrid molecules like this compound.

The pyridine component of this compound traces its historical origins to the pioneering work of Thomas Anderson in 1849, who first isolated pyridine through the pyrolysis of animal bones. Anderson named the compound after the Greek word "pyr" meaning fire, reflecting the high-temperature conditions required for its initial preparation. The structural elucidation of pyridine occurred decades later through the collaborative efforts of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure was analogous to benzene with one carbon-hydrogen unit replaced by nitrogen.

The synthetic chemistry of pyridine derivatives experienced significant advancement with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis in 1881, which provided a systematic approach to constructing substituted pyridine rings. This methodology established the foundation for creating pyridine carboxylic acid derivatives, including the 2-carboxylic acid substitution pattern present in the target compound. Further refinement came through Aleksei Chichibabin's 1924 synthesis method, which remains influential in contemporary pyridine production.

The piperazine component represents an equally rich historical development within heterocyclic chemistry. Piperazine compounds gained recognition for their diverse biological activities, leading to extensive investigation of substituted piperazine derivatives. The 3-oxopiperazine structural motif present in this compound represents a sophisticated modification that introduces additional hydrogen bonding capabilities and potential for specific protein interactions.

Table 2: Historical Milestones in Heterocyclic Chemistry Relevant to the Target Compound

| Year | Development | Scientist(s) | Relevance to Target Compound |

|---|---|---|---|

| 1818 | Alloxan isolation | Brugnatelli | Early heterocyclic compound discovery |

| 1849 | Pyridine isolation | Thomas Anderson | Direct precursor to pyridine component |

| 1869-1871 | Pyridine structure elucidation | Körner and Dewar | Structural understanding of pyridine ring |

| 1881 | Hantzsch pyridine synthesis | Arthur Rudolf Hantzsch | Synthetic approach to pyridine derivatives |

| 1887-1888 | Hantzsch-Widman nomenclature | Hantzsch and Widman | Systematic naming of heterocyclic compounds |

| 1924 | Chichibabin pyridine synthesis | Aleksei Chichibabin | Modern pyridine synthetic methodology |

The evolution toward hybrid heterocyclic compounds like this compound reflects the modern understanding that combining multiple pharmacophoric elements can yield compounds with enhanced or novel biological properties. This approach represents a departure from the early focus on simple heterocyclic systems toward the intentional design of complex molecules that integrate multiple functional elements.

Position within piperazine-pyridine hybrid compounds

This compound occupies a distinctive position within the expanding class of piperazine-pyridine hybrid compounds, representing a sophisticated example of contemporary medicinal chemistry design principles. These hybrid molecules leverage the concept of combining two pharmacologically important heterocyclic scaffolds to create compounds with potentially enhanced or complementary biological activities. The strategic positioning of the piperazine moiety at the 4-position of the pyridine ring, coupled with the carboxylic acid functionality at the 2-position, creates a unique molecular architecture that distinguishes this compound within the broader category of pyrido-piperazine hybrids.

The literature reveals that pyrido-nitrogen-substituted piperazines constitute key scaffolds for various enzymatic inhibitions, establishing the therapeutic relevance of this structural class. The pyridine backbone serves as a foundational element in numerous marketed pharmaceuticals, while piperazine derivatives have demonstrated utility across diverse therapeutic applications. The combination of these two heterocyclic systems represents a strategic approach to drug design that seeks to harness the individual strengths of each component while potentially generating novel bioactivity profiles.

Research investigations into piperazine-substituted pyridine derivatives have demonstrated significant biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The specific structural features of this compound, particularly the 3-oxo modification of the piperazine ring and the carboxylic acid functionality, position this compound within a specialized subset of hybrid molecules designed for specific biological targets.

Recent studies have highlighted the potential of piperazine-substituted pyranopyridines and related hybrid structures as promising therapeutic agents. These compounds have demonstrated antiproliferative activity against various cancer cell lines and selective antiviral properties, particularly against hepatitis B virus. The structural similarity between these active compounds and this compound suggests potential for comparable biological activities.

Table 3: Structural Comparison of Related Piperazine-Pyridine Hybrid Compounds

| Compound Class | Structural Features | Reported Activities | Reference Compound |

|---|---|---|---|

| 4-(3-Oxopiperazin-1-yl)pyridine derivatives | Piperazine at 4-position, carboxylic acid functionality | Target compound class | Current study |

| Piperazine-substituted pyranopyridines | Fused pyran-pyridine system with piperazine | Antiproliferative, antiviral | Research compounds |

| Pyrido-piperazine carboxamides | Amide functionality instead of carboxylic acid | Enzyme inhibition | Related derivatives |

| N-substituted piperazine-pyridines | Various substitution patterns | Antimicrobial, anticancer | Diverse hybrid class |

The utilization of hybrid molecules represents a promising approach for creating efficient therapeutic agents, as the distinct features of each heterocyclic component can be integrated to leverage their individual properties. The piperazine component contributes flexibility and multiple hydrogen bonding sites, while the pyridine ring provides aromatic character and potential for π-π interactions with biological targets. The carboxylic acid group adds ionic character and additional binding opportunities through electrostatic interactions.

The positioning of this compound within the broader landscape of heterocyclic chemistry reflects the evolution from simple, naturally-derived heterocycles to rationally designed hybrid molecules. This compound exemplifies the contemporary approach to drug design that emphasizes the strategic combination of proven pharmacophoric elements to create molecules with enhanced therapeutic potential while maintaining favorable chemical and physical properties.

属性

IUPAC Name |

4-(3-oxopiperazin-1-yl)pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3.ClH/c14-9-6-13(4-3-12-9)7-1-2-11-8(5-7)10(15)16;/h1-2,5H,3-4,6H2,(H,12,14)(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRPWJOISCOURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=CC(=NC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797548-50-5 | |

| Record name | 4-(3-oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Piperazinone Ring Formation via Cyclization

- Starting materials: Substituted piperazine derivatives or ethylenediamine derivatives.

- Method: Cyclization of N-substituted diamines with keto acids or keto esters under reflux or controlled heating conditions.

- Example: Reaction of ethylenediamine with bromoacetic acid derivatives under basic conditions to form the piperazinone ring, followed by purification and salt formation with HCl.

Coupling with Pyridine-2-carboxylic Acid

- Approach: Nucleophilic substitution or amide bond formation between the piperazinone nitrogen and pyridine-2-carboxylic acid or its activated derivatives (e.g., acid chlorides, esters).

- Typical reagents: Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (1-hydroxybenzotriazole) facilitate amide bond formation under mild conditions.

- Solvents: Anhydrous solvents like dichloromethane or DMF are commonly used.

- Conditions: Room temperature to mild heating (20–60 °C), inert atmosphere to prevent side reactions.

Salt Formation

- After synthesis of the free base, treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or water) precipitates the hydrochloride salt.

- The salt is isolated by filtration and purified by recrystallization, often from ethanol or aqueous ethanol mixtures.

Detailed Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Piperazinone ring synthesis | Reflux in ethanol or aqueous medium, 10+ hrs | Molar ratio: excess bromoacetic acid improves yield |

| Coupling with pyridine acid | Room temp to 60 °C, EDCI/HOBT in DMF or DCM | Use inert atmosphere; monitor by TLC or HPLC |

| Salt formation | Addition of HCl (aqueous or ethanolic) | Precipitation and recrystallization for purity |

Analytical and Purification Techniques

- Purity assessment: TLC, HPLC, and elemental analysis (chloride content ~15% theoretical for HCl salt).

- Structural confirmation:

- NMR Spectroscopy:

- ^1H NMR shows characteristic piperazinone ring protons (δ 2.5–3.5 ppm) and pyridine protons.

- ^13C NMR identifies carbonyl carbons (~170–205 ppm).

- FT-IR: Carbonyl stretch (~1700 cm⁻¹), piperazine ring vibrations (1200–1300 cm⁻¹).

- Mass Spectrometry: Confirms molecular ion peak consistent with C10H11N3O3·HCl (m/z 222.1 for [M+H]+).

- NMR Spectroscopy:

Research Findings and Notes

- The synthesis of related piperazinone derivatives often employs nucleophilic substitution of halogenated carboxylic acids with piperazine derivatives, followed by salt formation.

- Coupling agents like EDCI/HOBT are effective for amide bond formation between piperazinone nitrogen and carboxylic acid groups, ensuring high yields and purity.

- Reaction parameters such as molar ratios, temperature, and reaction time are critical for optimizing yields and minimizing by-products.

- Purification by recrystallization from ethanol or aqueous ethanol yields a stable hydrochloride salt suitable for pharmaceutical research.

- No direct literature or patent data specifically for this compound were found, indicating the need for adaptation from closely related compounds and standard synthetic organic chemistry methods.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Yield & Notes |

|---|---|---|---|

| Piperazinone ring synthesis | Cyclization of ethylenediamine + bromoacetic acid | Reflux in ethanol, KOH base, 10+ hrs | High yield with excess bromoacetic acid |

| Coupling with pyridine-2-carboxylic acid | Amide bond formation via EDCI/HOBT coupling | Room temp to 60 °C, inert atmosphere | Efficient coupling, monitored by TLC/HPLC |

| Hydrochloride salt formation | Acidification with HCl in ethanol/water | Precipitation and recrystallization | Pure, stable salt form suitable for storage |

化学反应分析

Types of Reactions: 4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

科学研究应用

Applications in Scientific Research

The applications of 4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride can be categorized into several key areas:

Medicinal Chemistry

This compound has garnered attention for its potential role as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to interact with biological targets, making it suitable for developing new therapeutic agents.

Antimicrobial Activity

Research indicates that derivatives of pyridine and piperazine exhibit antimicrobial properties. The presence of the carboxylic acid group may enhance the solubility and bioavailability of the compound, increasing its effectiveness against various pathogens.

Neuropharmacology

Given its piperazine structure, this compound may influence neurotransmitter systems, making it a candidate for studies related to neuropharmacological effects. Investigations into its impact on serotonin or dopamine receptors could yield insights into treatments for neurological disorders.

Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various reactions, such as coupling reactions or cyclization processes.

作用机制

The mechanism of action of 4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

相似化合物的比较

Key Observations:

Functional Group Impact: The 3-oxopiperazine group in the target compound may confer hydrogen-bonding capabilities, enhancing target binding specificity compared to trifluoromethyl-containing analogs (e.g., 264884-49-3), which prioritize lipophilicity .

Solubility and Bioavailability :

- Hydrochloride salts (e.g., 697257-15-1, 264884-49-3) generally exhibit improved aqueous solubility over free bases, critical for in vitro assays .

- The trifluoromethyl group in picolinimidamide analogs increases metabolic stability but may reduce solubility compared to the oxopiperazine moiety .

Availability Constraints :

- The discontinuation of this compound highlights supply chain challenges, necessitating substitution with available analogs like 264884-49-3 for ongoing research .

Research Implications and Limitations

- Pharmacological Studies : The discontinued status of the target compound may hinder reproducibility in historical studies, requiring validation with structurally distinct alternatives (e.g., 264884-49-3) .

- Synthetic Feasibility : The synthesis of this compound involves multi-step heterocyclic coupling, whereas trifluoromethyl analogs (e.g., 909109-68-8) benefit from streamlined imidamide formation routes .

生物活性

4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride, with the CAS Number 1797548-50-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 257.67 g/mol

- Physical Form : Powder

- Purity : ≥95%

The biological activity of this compound can be attributed to its structural features, particularly the piperazine moiety and the pyridine ring. These components are known to interact with various biological targets, including enzymes and receptors involved in neurotransmission and cell signaling.

Biological Activities

-

Neuroprotective Effects

- Research indicates that derivatives of pyridine-2-carboxylic acid exhibit neuroprotective properties by modulating oxidative stress and inflammation in neuronal cells. The oxopiperazine structure may enhance these effects through improved blood-brain barrier permeability.

-

Antimicrobial Activity

- Preliminary studies suggest that this compound has antimicrobial properties against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

-

Anti-cancer Potential

- There is emerging evidence that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. This may be mediated through the inhibition of specific kinases or transcription factors involved in cell proliferation.

Study 1: Neuroprotective Mechanisms

A study published in the Journal of Neurochemistry investigated the neuroprotective effects of pyridine derivatives, including this compound. The findings suggested that the compound significantly reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents, indicating a protective role against neurodegeneration .

Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various pyridine derivatives, this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, showcasing its potential as a lead compound for antimicrobial drug development .

Study 3: Anti-Cancer Activity

A recent investigation into the anti-cancer properties of piperazine-based compounds revealed that this compound induced apoptosis in human breast cancer cells (MCF-7). The study employed flow cytometry to assess cell viability and apoptosis rates, finding a dose-dependent increase in apoptotic cells upon treatment with the compound .

Data Summary

常见问题

Basic: What are the key steps for synthesizing 4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride?

Answer:

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

Condensation : Reacting pyridine derivatives with piperazine precursors under basic conditions (e.g., potassium carbonate in acetonitrile) to form the core structure .

Cyclization : Using catalysts like palladium or copper to facilitate heterocycle formation .

Hydrochloride Salt Formation : Treating the final product with hydrochloric acid in aqueous or organic solvents (e.g., water at 93–96°C for 17 hours) to stabilize the compound .

Critical factors include reaction temperature control, solvent selection (e.g., DMF for polar intermediates), and purification via recrystallization or column chromatography.

Basic: How should researchers characterize the purity of this compound?

Answer:

Use a combination of analytical techniques:

- HPLC : Assess purity (≥98%) with UV detection at 206–220 nm, assuming uniform response factors for impurities .

- 1H NMR : Identify structural integrity and detect residual solvents (e.g., acetone at 0.2% in some batches) .

- LC/MS : Confirm molecular weight ([M+H]+ ion) and rule out side products .

- Melting Point Analysis : Compare observed ranges (e.g., 175–177°C) with literature values to verify crystallinity .

Advanced: How can computational methods optimize reaction pathways for this compound?

Answer:

Integrate quantum chemical calculations and information science:

Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways .

Data Mining : Apply machine learning to historical reaction data (e.g., solvent/catalyst combinations) to predict optimal conditions .

Feedback Loops : Validate computational predictions with small-scale experiments, then refine models using empirical results .

This approach reduces trial-and-error inefficiencies and accelerates parameter optimization (e.g., temperature, catalyst loading).

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Answer:

Address discrepancies through:

Cross-Validation : Compare NMR, IR, and mass spectra with reference standards or simulated spectra (e.g., using ACD/Labs software) .

Isotopic Labeling : Track specific functional groups (e.g., carbonyl in oxopiperazine) to confirm resonance assignments .

Crystallography : If crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .

Document anomalies systematically to refine synthetic protocols or impurity profiles.

Basic: What safety protocols are essential when handling this compound?

Answer:

Follow GHS-aligned precautions:

- Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- Emergency Response : For spills, rinse skin with water for 15+ minutes; if ingested, seek medical attention immediately .

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .

Advanced: What strategies improve yield in large-scale synthesis?

Answer:

Optimize via:

Process Intensification : Use continuous-flow reactors to enhance mixing and heat transfer .

Catalyst Recycling : Immobilize palladium on silica supports to reduce waste .

In-line Analytics : Implement PAT (Process Analytical Technology) to monitor reaction progress and adjust parameters dynamically .

For example, doubling reactant concentration while maintaining stoichiometric ratios improved yields by 12% in similar piperazine derivatives .

Advanced: How does the hydrochloride salt form influence bioactivity?

Answer:

The hydrochloride moiety enhances:

- Solubility : Increases aqueous solubility for in vitro assays (e.g., pharmacokinetic studies) .

- Stability : Reduces hygroscopicity, prolonging shelf life in biological buffers .

- Receptor Binding : The protonated piperazine nitrogen may improve interactions with target enzymes (e.g., kinase inhibitors) .

Compare free base and salt forms via IC50 assays to quantify potency differences.

Basic: What are the primary research applications of this compound?

Answer:

- Medicinal Chemistry : Probe for drug discovery targeting enzymes (e.g., proteases) or receptors (e.g., GPCRs) due to its heterocyclic scaffold .

- Chemical Biology : Tagging agent for studying protein-ligand interactions via its carboxylic acid group .

- Material Science : Precursor for metal-organic frameworks (MOFs) due to its rigid pyridine-piperazine structure .

Advanced: How to troubleshoot low reproducibility in synthetic batches?

Answer:

Systematically investigate:

Impurity Profiling : Use HPLC-MS to identify side products (e.g., dehalogenated derivatives) .

Reagent Quality : Ensure anhydrous solvents and fresh catalysts (e.g., palladium acetate) to avoid side reactions .

Reaction Monitoring : Track intermediates via TLC or in-situ IR to pinpoint incomplete steps .

Document deviations in reaction logs and adjust protocols iteratively.

Advanced: What computational tools predict metabolic pathways for this compound?

Answer:

Leverage:

- ADMET Predictors : Software like Schrödinger’s QikProp to estimate CYP450 metabolism sites .

- Docking Simulations : AutoDock Vina to model interactions with hepatic enzymes (e.g., CYP3A4) .

- MetaSite : Predict phase I/II metabolites based on structural motifs (e.g., pyridine oxidation) .

Validate predictions with in vitro microsomal assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。